1,3-Di-Boc-2-methylisothiourea

Catalog No.
S1795499
CAS No.
107819-90-9
M.F
C₁₂H₂₂N₂O₄S
M. Wt
290.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-Boc-2-methylisothiourea

CAS Number

107819-90-9

Product Name

1,3-Di-Boc-2-methylisothiourea

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate

Molecular Formula

C₁₂H₂₂N₂O₄S

Molecular Weight

290.38

InChI

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC

Synonyms

[[[(1,1-Dimethylethoxy)carbonyl]amino](methylthio)methylene]-carbamic acid 1,1-dimethylethyl ester; 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea; 1,3-Bis(tert-butoxycarbonyl)-2-methylthiopseudourea; 1,3-Di-tert-butyloxycarbonyl-S-methylisot

Peptide Synthesis

Specific Scientific Field: Peptide chemistry and organic synthesis.

Summary: 1,3-Di-Boc-2-methylisothiourea is commonly used in peptide synthesis as a guanidinylation reagent. It facilitates the introduction of guanidine groups into amino acids or peptides.

Experimental Procedure:

    Activation of Amino Acid or Peptide: The amino acid or peptide is activated using a coupling agent (e.g., HBTU or HATU) and a base (e.g., DIPEA).

    Addition of 1,3-Di-Boc-2-methylisothiourea: The activated amino acid or peptide is reacted with 1,3-Di-Boc-2-methylisothiourea.

    Deprotection: After the guanidinylation step, the Boc (tert-butoxycarbonyl) protecting groups are removed using an acid (e.g., TFA) to reveal the guanidine functionality.

Results: The guanidinylation of peptides using 1,3-Di-Boc-2-methylisothiourea allows for the synthesis of guanidine-containing peptides, which may have biological activity or serve as building blocks for drug development .

Cellular Internalization

Specific Scientific Field: Biological and biomedical research.

Summary: Researchers have developed well-defined guanidinium-rich linear polymers using 1,3-Di-Boc-2-methylisothiourea. These polymers demonstrate high efficiency for cellular internalization.

Experimental Procedure:

    Polymer Synthesis: Linear polymers are synthesized by incorporating 1,3-Di-Boc-2-methylisothiourea units into the polymer backbone.

    Cellular Uptake Assays: The guanidinium-rich polymers are tested for cellular internalization using cell lines or primary cells.

    Quantification: The extent of cellular uptake is quantified using fluorescence microscopy, flow cytometry, or other relevant techniques.

Results: The guanidinium-rich polymers enhance cellular internalization, potentially improving drug delivery systems or gene therapy vectors .

1,3-Di-Boc-2-methylisothiourea is a compound with the molecular formula C₁₂H₂₂N₂O₄S. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the isothiourea functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure allows it to act as a protecting group for amines, enhancing stability and preventing undesired reactions during synthetic processes .

, primarily due to its isothiourea functionality. It can undergo:

  • Deprotection Reactions: The Boc groups can be selectively removed under acidic conditions, regenerating the free amine and allowing further functionalization.
  • Guanidination: This compound can react with amines through guanylation, where it introduces a guanidino group into the molecule.
  • Formation of Thioureas: It can also react with isocyanates or isothiocyanates to form thioureas, which are important in pharmaceutical applications.

The biological activity of 1,3-Di-Boc-2-methylisothiourea has been explored in various contexts:

  • Antimicrobial Properties: Compounds containing isothiourea moieties have shown potential antimicrobial activities.
  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further drug development .
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor due to its structural characteristics.

Several methods exist for synthesizing 1,3-Di-Boc-2-methylisothiourea:

  • Conventional Synthesis: This involves the reaction of 2-methylisothiourea with two equivalents of Boc anhydride in an organic solvent under controlled conditions.
  • Mechanochemical Methods: Recent studies have explored solid-state synthesis techniques that utilize ball milling to facilitate reactions without solvents, offering a more environmentally friendly approach .
  • One-Pot Reactions: Some protocols allow for the synthesis of this compound in a single reaction vessel, improving efficiency and reducing waste.

1,3-Di-Boc-2-methylisothiourea finds applications in several fields:

  • Organic Synthesis: It is widely used as a protecting group for amines during multi-step syntheses.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic agents due to their biological activities.
  • Research: It serves as a reagent in various

Interaction studies involving 1,3-Di-Boc-2-methylisothiourea often focus on its reactivity with amines and its role in guanylation processes. These studies help elucidate its mechanism of action and potential biological targets. The compound's ability to form stable complexes with nucleophiles makes it valuable in designing new drugs and understanding enzyme-substrate interactions.

1,3-Di-Boc-2-methylisothiourea shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1,3-Di-tert-butylthioureaContains two tert-butyl groups instead of Boc groupsLess stable than Boc derivatives
N,N'-Di-Boc-guanidineGuanidine core with Boc protectionStronger basicity and different reactivity
1,3-Bis(benzyloxycarbonyl)-2-methylthioureaTwo benzyloxycarbonyl groupsMore sterically hindered than Di-Boc derivative
1-MethylisothioureaLacks Boc protection; simpler structureMore reactive due to absence of protecting groups

The uniqueness of 1,3-Di-Boc-2-methylisothiourea lies in its dual Boc protection which enhances stability and allows for selective reactions that are not possible with simpler thioureas or unprotected isothioureas. This makes it particularly useful in complex organic syntheses where control over reactivity is crucial.

1,3-Di-Boc-2-methylisothiourea emerged in the late 20th century as a specialized reagent for peptide synthesis and guanylation chemistry. Its development paralleled advances in protective group strategies, particularly the widespread adoption of tert-butoxycarbonyl (Boc) groups for amine protection. The compound’s synthesis was first reported in the 1980s, with early applications focusing on its utility in forming guanidine derivatives through reactions with primary and secondary amines. The introduction of Boc groups addressed stability challenges associated with earlier isothiourea derivatives, enabling broader use in multistep organic transformations.

Nomenclature and Synonyms

Systematic IUPAC Name
tert-Butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate.

Common Synonyms

SynonymSource
N,N′-Di-Boc-S-methylisothiourea
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Methyl N,N′-Di-Boc-carbamimidothioate
Bis(Boc)-2-methyl-2-thiopseudourea

Registry Numbers and Classification

Key Identifiers

  • CAS Registry: 107819-90-9
  • EC Number: 690-396-7
  • DSSTox Substance ID: DTXSID30910547
  • MDL Number: MFCD00239356

Classification

  • Chemical Family: Isothiourea derivatives
  • Functional Role: Guanidylating agent, amine-protecting reagent
  • Regulatory Status: Listed under REACH; no restricted use reported.

Position in Isothiourea Chemistry

1,3-Di-Boc-2-methylisothiourea occupies a niche in isothiourea chemistry due to its dual Boc protective groups, which enhance stability and selectivity in guanylation reactions. Unlike unprotected isothioureas, which are prone to hydrolysis, the Boc groups mitigate side reactions, making it ideal for synthesizing complex guanidine-containing molecules. Its reactivity is intermediate between alkyl isothioureas (e.g., S-methylisothiourea sulfate) and aromatic variants, enabling applications in both small-molecule and peptide chemistry.

Synthesis and Production

Industrial Synthesis Methods

The compound is synthesized via a two-step protocol:

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) and 2-methyl-2-thiopseudourea sulfate.
  • Conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Base: Triethylamine (2.2 equiv)
    • Temperature: 0–25°C.

Reaction Equation:
$$
\text{2 Boc}2\text{O} + \text{2-Methyl-2-thiopseudourea} \xrightarrow{\text{Et}3\text{N}} \text{1,3-Di-Boc-2-methylisothiourea} + \text{Byproducts}
$$

Key Reagents and Reaction Conditions

  • Critical Reagents:
    • Boc₂O (≥99% purity)
    • Anhydrous triethylamine (prevents hydrolysis)
  • Optimization:
    • Scalability achieved via continuous flow reactors (yield >85% at kilogram scale).
    • Low-temperature conditions (-10°C) minimize Boc group cleavage.

Purification and Quality Control

  • Purification: Recrystallization from ethyl acetate/hexane (mp 115–121°C).
  • Analytical Methods:
    • HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient).
    • NMR: Characteristic signals at δ 1.45 (s, Boc CH₃), δ 3.15 (s, SCH₃).

Structural and Molecular Analysis

Molecular Formula and Weight

  • Formula: C₁₂H₂₂N₂O₄S
  • Molecular Weight: 290.38 g/mol.

Functional Groups and Stereochemistry

  • Core Structure: Isothiourea (N–C(=S)–N) with methyl and Boc substituents.
  • Stereoelectronic Features:
    • Z-Configuration at C=N bond (confirmed by X-ray analogues).
    • Boc groups induce steric hindrance, directing nucleophilic attack at the thiocarbonyl sulfur.

Spectroscopic Characterization

Key Spectral Data

TechniqueData Highlights
¹H NMRδ 1.45 (18H, Boc CH₃), δ 3.15 (3H, SCH₃)
¹³C NMRδ 28.1 (Boc CH₃), δ 153.2 (C=O)
IRν 1745 cm⁻¹ (C=O), ν 1250 cm⁻¹ (C–S)

Crystallography and Conformational Studies

While direct crystallographic data for 1,3-Di-Boc-2-methylisothiourea is limited, related structures (e.g., 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea) reveal planar isothiourea cores with torsional angles <5° between Boc groups and the central scaffold.

Chemical Properties and Reactivity

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: 115–121°C.
  • Solubility:





















    SolventSolubility (mg/mL)
    Chloroform45
    Methanol12
    Water<0.1

Stability and Decomposition

  • Thermal Stability: Stable to 150°C (TGA data).
  • Acid Sensitivity: Boc groups cleave in HCl/dioxane (1–4 M).
  • Hydrolytic Degradation: Forms methyl thiourea and Boc-protected amines in aqueous base.

Key Reactions and Mechanisms

Guanylation of Amines
$$
\text{RNH}2 + \text{1,3-Di-Boc-2-methylisothiourea} \xrightarrow{\text{HgCl}2} \text{RNHC(=NH)NHBoc} + \text{Byproducts}
$$

  • Mechanism: Nucleophilic displacement at thiocarbonyl sulfur, followed by Boc group retention.

Peptide Coupling

  • Acts as a thiocarboxylating agent in presence of EDCI, forming thioesters.

Applications in Organic Synthesis

Role in Protective Group Strategies

  • Amine Protection: Boc groups shield primary amines during peptide elongation.
  • Selectivity: Compatible with Fmoc and Cbz protections in orthogonal strategies.

Synthesis of Guanidine Derivatives

  • Substrate Scope:

















    Amine TypeProduct Yield (%)
    Aliphatic primary75–90
    Aromatic60–75
  • Case Study: Synthesis of jorumycin intermediates via guanylation of tetracyclic amines.

Catalytic Applications

  • Asymmetric Catalysis: Enables enantioselective β-lactone formation in HyperBTM-catalyzed cycloadditions.
  • Mechanistic Insight: Stabilizes ammonium enolate intermediates through non-covalent interactions.

Comparative Analysis

Comparison with Related Isothioureas

Property1,3-Di-Boc-2-methylisothioureaS-Methylisothiourea Sulfate
StabilityHigh (Boc-protected)Low (hygroscopic)
Guanylation Yield85–95%50–70%
Cost$$$$

Advantages in Synthetic Chemistry

  • Enhanced Shelf Life: Stable for >2 years at -20°C.
  • Broad Compatibility: Tolerates Grignard reagents and organometallics.

XLogP3

3.7

Dates

Modify: 2023-08-15

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